![molecular formula C23H24FN7O2 B2726363 8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941924-29-4](/img/structure/B2726363.png)
8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H24FN7O2 and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Anxiolytic Potential
A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One derivative demonstrated significant potential as an antidepressant in vivo, showing better potency than the reference anxiolytic drug, diazepam. This suggests these compounds may have applications in treating depression and anxiety disorders (Zagórska et al., 2016).
Anticonvulsant Activity
Kelley et al. (1995) explored analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine for anticonvulsant activity, finding that modifications to the imidazole ring impacted activity against maximal electroshock-induced seizures in rats. This work contributes to understanding the structural requirements for anticonvulsant properties in purine derivatives (Kelley et al., 1995).
Adenosine Receptor Antagonism
Research into imidazo[1,2-c]pyrazolo[4,3-e]pyrimidines, including derivatives with fluorobenzyl groups, has shown activity against adenosine A2 and A1 receptors. These compounds may serve as leads for developing new therapeutic agents targeting adenosine receptors, which are implicated in various physiological processes and diseases (Gatta et al., 1993).
Molecular Modeling and SAR Studies
A study by Baraldi et al. (2008) on imidazo[2,1-f]purinones as A3 adenosine receptor antagonists highlighted the importance of substitutions at specific positions to enhance potency and hydrophilicity. This research aids in the design of new antagonists with improved therapeutic profiles (Baraldi et al., 2008).
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O2/c1-15-16(2)31-19-20(26-22(31)29(15)11-6-10-28-12-9-25-14-28)27(3)23(33)30(21(19)32)13-17-7-4-5-8-18(17)24/h4-5,7-9,12,14H,6,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUORBVDUITIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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